molecular formula C25H17FN4O5 B2925044 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894933-04-1

5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

カタログ番号: B2925044
CAS番号: 894933-04-1
分子量: 472.432
InChIキー: QBBNGTBJNGZWCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex heterocyclic compound designed for pharmaceutical and microbiological research. This quinazoline-dione derivative is structurally engineered to mimic the biological activity of fluoroquinolone antibiotics, which function as potent inhibitors of bacterial DNA gyrase and topoisomerase IV—two essential bacterial enzymes required for DNA replication and cell viability . The molecular architecture incorporates a [1,3]dioxolo group fused to the quinazoline core, a 3-fluorobenzyl substituent at the 5-position, and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group at the 7-position. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry known to contribute to favorable binding characteristics and metabolic stability. This specific structural combination is intended to enhance the compound's binding affinity for bacterial enzyme targets while potentially overcoming common resistance mechanisms associated with existing fluoroquinolone therapies . Primary research applications for this compound include use as a reference standard in antimicrobial susceptibility testing against Gram-positive and Gram-negative bacterial strains, investigation of structure-activity relationships (SAR) for novel quinazoline-based inhibitors, and exploration of its mechanism of action against type II topoisomerases . Researchers will find this compound particularly valuable for developing new antibacterial agents and studying bacterial resistance pathways. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

特性

CAS番号

894933-04-1

分子式

C25H17FN4O5

分子量

472.432

IUPAC名

5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H17FN4O5/c26-17-8-4-5-15(9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-6-2-1-3-7-16/h1-11H,12-14H2

InChIキー

QBBNGTBJNGZWCV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)CC5=NC(=NO5)C6=CC=CC=C6

溶解性

not available

製品の起源

United States

生物活性

The compound 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a novel derivative that incorporates both a quinazoline and an oxadiazole moiety. These structural features are known for their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the oxadiazole and quinazoline frameworks. The introduction of the 3-fluorobenzyl group is achieved through specific alkylation methods that enhance the biological efficacy of the final product. The presence of electron-withdrawing groups like fluorine is crucial for increasing biological activity due to their effects on electronic properties.

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole moiety have been extensively studied. Here are some key findings related to similar compounds and their activities:

Anticancer Activity

  • Mechanism of Action : Compounds with oxadiazole structures have shown significant anticancer properties through various mechanisms:
    • Inhibition of cell proliferation by inducing apoptosis.
    • Modulation of key signaling pathways such as those involving EGFR and VEGF .
    • Interaction with DNA structures leading to cytotoxic effects.
  • Case Studies :
    • A study reported that derivatives of oxadiazole exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
    • Another investigation highlighted that compounds similar to the target compound increased p53 expression levels and activated caspase pathways in MCF-7 cells, leading to apoptosis .
CompoundCell LineIC50 Value (µM)Mechanism
Compound AMCF-70.48Apoptosis induction
Compound BHCT-1161.54EGFR inhibition
Target CompoundMDA-MB-231TBDTBD

Anti-inflammatory Activity

Compounds containing oxadiazole rings have also been noted for their anti-inflammatory properties:

  • They inhibit pro-inflammatory cytokines and enzymes like COX and LOX.
  • Some studies suggest that modifications in the structure can enhance these effects significantly.

Pharmacological Profile

The pharmacological profile of 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione indicates potential therapeutic applications in oncology and inflammation management. The incorporation of fluorinated groups often correlates with improved bioavailability and metabolic stability.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize modifications for enhanced potency.
  • Clinical Trials : To evaluate its effectiveness in human subjects against specific cancers or inflammatory diseases.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other quinazoline and oxadiazole derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Quinazoline-dione + [1,3]dioxolo 5-(3-fluorobenzyl), 7-(3-phenyl-1,2,4-oxadiazole methyl) Unique fluorobenzyl and oxadiazole moieties -
7-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}[1,3]dioxolo[4,5-g]quinazoline-6,8-dione Quinazoline-dione + [1,3]dioxolo 7-(4-methylphenyl-1,2,4-oxadiazole methyl) Methyl group on oxadiazole instead of phenyl; lacks fluorobenzyl group
2-(4-Fluorophenyl)-6,8-bis(4-methoxyphenyl)-4-(phenylethynyl)quinazoline Quinazoline Fluorophenyl, methoxyphenyl, phenylethynyl No dioxolo or oxadiazole groups; distinct substitution pattern
  • Fluorine vs. Methyl Groups: The 3-fluorobenzyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues due to fluorine’s electronegativity.
  • Oxadiazole vs.

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (bit-based fingerprints), the target compound likely shares moderate-to-high similarity with:

  • compound : Both contain oxadiazole-methyl and dioxolo-quinazoline motifs. A Tanimoto score >0.7 (typical for structurally related compounds) would suggest overlapping bioactivity.
  • compound : Lower similarity due to absence of dioxolo and oxadiazole groups, but shared fluorophenyl groups might indicate partial target overlap.

Bioactivity Clustering

Hierarchical clustering () based on bioactivity profiles would group the target compound with other quinazoline-diones and oxadiazoles. Key observations:

  • Fluorobenzyl Group : Fluorinated aromatic systems often correlate with improved blood-brain barrier penetration, relevant for CNS-targeted therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。